molecular formula C10H9NO B1315842 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile CAS No. 125114-88-7

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No. B1315842
Key on ui cas rn: 125114-88-7
M. Wt: 159.18 g/mol
InChI Key: XWJWSNVCZKWXST-UHFFFAOYSA-N
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Patent
US08703771B2

Procedure details

1-Oxo-2,3-dihydro-1H-inden-5-carbonitrile (7.85 g, 50 mmol) was dissolved in 50 mL of methanol. To it was added sodium borohydride (2.3 g, 60 mmol) gradually within about 30 minutes. The solution was concentrated after being stirred for 2 hours. The residue was dissolved in ethyl acetate and the solution obtained was washed with sodium bicarbonate twice and then with brine twice, dried over magnesium sulfate, filtered, and concentrated to obtain 8 g of the desired compound (100% yield). MS (M+1)=160.07.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
O=C1CCC2=CC(=CC=C12)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after being stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solution obtained
WASH
Type
WASH
Details
was washed with sodium bicarbonate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine twice, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1CCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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